6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine
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Overview
Description
6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of 6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a CoFe₂O₄ magnetic nanocatalyst in ethanol under reflux conditions.
Condensation Reaction: The oxidized product is then subjected to a condensation reaction with 2-methoxybenzaldehyde under acidic conditions to form the desired compound.
Chemical Reactions Analysis
6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it effective in treating diseases like cancer and infections .
Comparison with Similar Compounds
6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives:
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: This compound has a similar structure but different substituents, leading to varied biological activities.
6-Chloro-N,N-dimethylpyrimidin-4-amine: Another similar compound with different substituents, affecting its chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Properties
IUPAC Name |
6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-9-16-12(14)7-13(17-9)18-15-8-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H,16,17,18)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBOUUWQPFXCMZ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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